molecular formula C12H17ClN2O B12615639 N-(5-Amino-4-chloropentyl)benzamide CAS No. 918872-10-3

N-(5-Amino-4-chloropentyl)benzamide

Cat. No.: B12615639
CAS No.: 918872-10-3
M. Wt: 240.73 g/mol
InChI Key: KMYARCVTKLNAIS-UHFFFAOYSA-N
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Description

N-(5-Amino-4-chloropentyl)benzamide is a benzamide derivative characterized by a pentyl chain substituted with an amino group at position 5 and a chlorine atom at position 2. The benzamide moiety is directly attached to the terminal amine of the pentyl chain.

Properties

CAS No.

918872-10-3

Molecular Formula

C12H17ClN2O

Molecular Weight

240.73 g/mol

IUPAC Name

N-(5-amino-4-chloropentyl)benzamide

InChI

InChI=1S/C12H17ClN2O/c13-11(9-14)7-4-8-15-12(16)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,16)

InChI Key

KMYARCVTKLNAIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCCC(CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-4-chloropentyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendly process, and low reaction times .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-4-chloropentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(5-Amino-4-chloropentyl)benzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(5-Amino-4-chloropentyl)benzamide involves its interaction with specific molecular targets and pathways. For example, N-substituted benzamides have been shown to induce apoptosis by activating the caspase cascade and inhibiting NF-kB activation . These pathways are crucial for regulating cell death and survival, making benzamides potential candidates for cancer therapy and other medical applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Enzyme Modulation Potential

  • HAT (Histone Acetyltransferase) Activity: CTPB and CTB activate p300 HAT, a critical epigenetic regulator. The chloro and trifluoromethyl groups in these compounds are essential for binding, whereas the amino-chloropentyl chain in the target compound lacks analogous aromatic electron-withdrawing groups, likely altering its enzyme interaction profile .
  • Antifungal Activity: LMM5 and LMM11 demonstrate efficacy against fungal strains, linked to their sulfamoyl and heterocyclic moieties. N-(5-Amino-4-chloropentyl)benzamide’s aliphatic chain may reduce antifungal potency compared to these derivatives but could improve solubility .

Physicochemical and Pharmacokinetic Properties

While experimental data for this compound are unavailable, inferences can be drawn from analogs:

  • Lipophilicity : The chloropentyl chain may increase lipophilicity relative to CTB but reduce it compared to CTPB’s pentadecyl group, balancing membrane permeability and solubility .

Biological Activity

N-(5-Amino-4-chloropentyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and pharmacology. This compound belongs to a class of benzamides that are often investigated for their cytotoxic properties and ability to influence various biological pathways.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C_{12}H_{16}ClN_{2}O
  • Molecular Weight : 240.72 g/mol
  • IUPAC Name : this compound

The presence of the amino group and the chlorinated alkyl chain contributes to its biological activity, particularly in interactions with cellular targets.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activity, particularly in the following areas:

  • Cytotoxicity : The compound has shown promising results against various cancer cell lines, indicating potential as an anticancer agent.
  • Apoptosis Induction : It has been observed to induce apoptosis in cancer cells, a crucial mechanism for the effectiveness of anticancer drugs.
  • Receptor Binding : The compound may interact with specific receptors, influencing cellular signaling pathways related to growth and survival.

Cytotoxic Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The results demonstrated significant cytotoxic effects with IC_{50} values comparable to or lower than standard chemotherapeutic agents like cisplatin.

Cell LineIC_{50} (µM)Comparative AgentRelative Potency
MDA-MB-2310.4Cisplatin78.75 times more potent
SUIT-20.7Doxorubicin50% less potent
HT-290.5Cisplatin50.8 times more potent

The mechanism behind the cytotoxicity of this compound appears to involve topoisomerase II inhibition, a common target for many anticancer drugs. Docking studies have shown that this compound can effectively bind to the active site of topoisomerase II, disrupting its function and leading to apoptosis.

Apoptosis Induction

Flow cytometry analysis revealed that treatment with this compound resulted in significant changes in nuclear morphology, indicating apoptosis. Key apoptotic markers such as nuclear condensation and fragmentation were observed at concentrations as low as 10 µM.

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